![molecular formula C38H49K3N6O13S4 B12377213 tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)
tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including sulfonate, azido, and indolium moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate typically involves multi-step organic synthesis. Key steps may include:
- Formation of the indolium core through cyclization reactions.
- Introduction of sulfonate groups via sulfonation reactions.
- Attachment of the azido group through nucleophilic substitution.
- Final assembly of the compound through coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of azido groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the azido group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound’s azido group could be utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine
In medicine, the compound might be explored for its potential therapeutic properties, such as targeting specific biological pathways or acting as a drug delivery agent.
Industry
In industry, the compound could find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in biological systems, the azido group could participate in click chemistry reactions, enabling the selective modification of biomolecules. The sulfonate groups could enhance the compound’s solubility and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-aminopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate
- Tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-hydroxypropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate
Properties
Molecular Formula |
C38H49K3N6O13S4 |
|---|---|
Molecular Weight |
1043.4 g/mol |
IUPAC Name |
tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C38H52N6O13S4.3K/c1-37(2)30-26-28(60(52,53)54)15-17-32(30)43(22-7-4-5-14-36(45)40-20-10-21-41-42-39)34(37)12-9-13-35-38(3,19-6-8-24-58(46,47)48)31-27-29(61(55,56)57)16-18-33(31)44(35)23-11-25-59(49,50)51;;;/h9,12-13,15-18,26-27H,4-8,10-11,14,19-25H2,1-3H3,(H4-,40,45,46,47,48,49,50,51,52,53,54,55,56,57);;;/q;3*+1/p-3 |
InChI Key |
DAWUVPYNNYLDCF-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCS(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCS(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])C.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


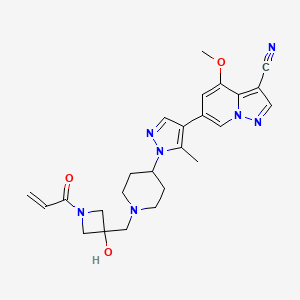
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
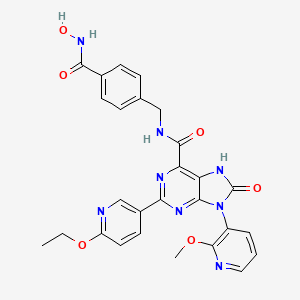
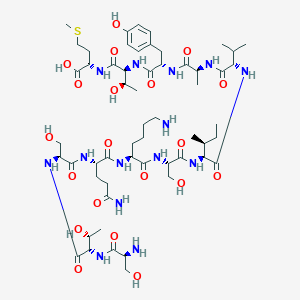
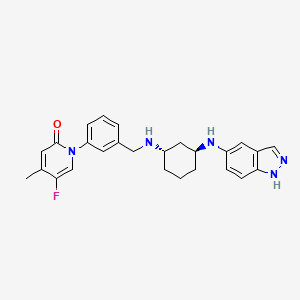

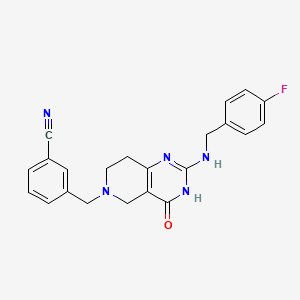
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
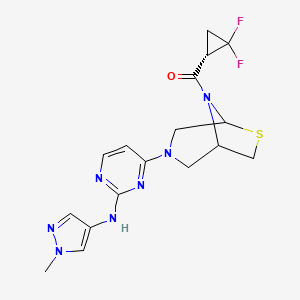
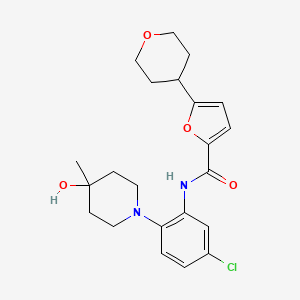
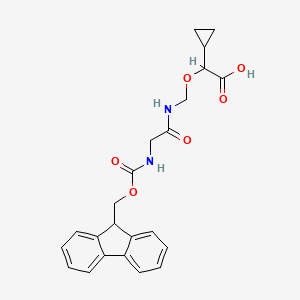

![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
